molecular formula C11H24O B1168177 dolabellanin P CAS No. 123758-92-9

dolabellanin P

Cat. No.: B1168177
CAS No.: 123758-92-9
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Description

Dolabellanin P is a cytolytic protein purified from the purple fluid of the sea hare Dolabella auricularia (phylum Mollusca). It is a single polypeptide with a molecular weight of 60 kDa and exhibits nonspecific cytolytic activity, lysing mammalian and microbial cells at concentrations of 50–200 ng/mL within 2 hours . Its amino acid composition and N-terminal sequence distinguish it from other antineoplastic glycoproteins in sea hares, such as aplysianin A (from the albumen gland) and aplysianin E (from eggs) of Aplysia kurodai . This compound’s mechanism involves destabilizing membrane integrity, though its exact molecular targets remain under investigation.

Properties

CAS No.

123758-92-9

Molecular Formula

C11H24O

Synonyms

dolabellanin P

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reaction Insights from Related Dolabellanes

While dolabellanin P remains undocumented, dolabellane diterpenoids (e.g., clavirolides) from marine organisms exhibit biosynthetic pathways involving:

  • Cyclization : Geranylgeranyl pyrophosphate undergoes acetylation, epoxidation, and rearrangement to form bicyclic dolabellane skeletons .

  • Oxidation Patterns : Post-cyclization modifications include hydroxylation and esterification to yield bioactive derivatives .

Methodological Parallels for Peptide Analysis

Relevant techniques for studying dolabellanin-like compounds include:

Table 1: Analytical Techniques for Antimicrobial Peptides

TechniqueApplicationExample Findings
MALDI-TOF/TOF MSPeptide mass fingerprintingIdentified Dolabellanin B2 (MW ≈ 3.5 kDa)
Molecular Dynamics (GROMACS)Stability and conformational analysisRMSD < 0.1 nm after 50 ns simulation
APBS ElectrostaticsSurface charge distribution mapping+1 net charge at pH 7 with Lys residues

Hypothetical Reactivity of Dolabellanin-Type Peptides

Based on dolabellanin B2’s properties, potential reactions include:

  • Proteolytic Cleavage : Susceptibility to enzymatic degradation (e.g., trypsin) due to lysine/arginine residues.

  • Oxidative Modifications : Methionine and cysteine residues may undergo redox-driven structural changes.

  • Membrane Interaction : Cationic regions (+1 charge) facilitate electrostatic binding to bacterial lipopolysaccharides .

Gaps in Current Research

  • No peer-reviewed studies explicitly address "this compound."

  • Dolabellanin B2’s biosynthetic pathway and enzymatic modifications remain underexplored.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences among dolabellanin P and related compounds:

Compound Source Molecular Weight Primary Activity Key Features
This compound Dolabella auricularia (purple fluid) 60 kDa Broad-spectrum cytolysis Nonspecific lytic activity; distinct from aplysianins in cytolytic properties .
Dolabellanin B2 Dolabella auricularia, Peronia peronii ~3 kDa (27 residues) Antibacterial, antifungal α-helical cationic peptide; sequence: SHQDCYEALHKCMASHSKPFSCSMKFHMCLQQQ .
Dolabellanin A Dolabella auricularia (albumen gland) Not specified Antifungal, antibacterial Glycoprotein with lectin-like properties; inhibits Candida albicans growth .
Aplysianin A/P/E Aplysia kurodai (eggs, purple fluid) 15–30 kDa Antitumor, antibacterial Glycoproteins with cytotoxic effects on leukemia cells; active against Gram± bacteria .
Bioactivity Comparison

Antimicrobial Efficacy :

  • Dolabellanin B2 exhibits potent activity against Gram-positive (Bacillus subtilis, MIC: 4 µg/mL) and Gram-negative bacteria (Escherichia coli, MIC: 32 µg/mL) .
  • Aplysianin E shows broader-spectrum antibacterial effects, with inhibition zones of 12–18 mm against Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanistic Differences :

  • Dolabellanin B2 disrupts bacterial membranes via electrostatic interactions with lipid A and hydrophobic penetration .
  • Dolabellanin A binds to fungal cell wall carbohydrates, inducing agglutination and growth inhibition .
  • Aplysianins trigger apoptosis in cancer cells by activating caspase pathways .
Molecular Dynamics and Stability
  • Dolabellanin B2 : Molecular dynamics simulations (50 ns) reveal stable α-helical regions (residues 2–15) with a root mean square deviation (RMSD) of 0.8–1.2 Å. Its +1 charge at pH 7 enhances membrane interaction .
  • This compound: No dynamic data are available, but its large size suggests slower diffusion and nonspecific membrane binding .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing dolabellanin P's structural properties, and how should they be prioritized in experimental design?

  • Methodological Answer : Begin with Nuclear Magnetic Resonance (NMR) to resolve stereochemistry and functional groups, supported by High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. For crystalline derivatives, X-ray diffraction provides absolute configuration confirmation. Prioritize techniques based on sample purity and availability (e.g., NMR requires ≥95% purity). Cross-validate data with computational methods like DFT calculations for spectral simulation .
  • Example Table :

TechniqueKey OutputLimitations
1D/2D NMRStereochemical assignmentRequires high-purity samples
HRMSExact mass confirmationInsufficient for stereochemistry
X-ray CrystallographyAbsolute configurationRequires crystallizable derivatives

Q. How can researchers identify biosynthetic pathways for this compound in marine organisms?

  • Methodological Answer : Use genome mining to screen for biosynthetic gene clusters (BGCs) homologous to known diterpene synthases. Pair with isotopic labeling experiments (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation. Validate via heterologous expression in model systems (e.g., E. coli or Aspergillus). Cross-reference with phylogenetic analysis of host organisms to infer evolutionary pathways .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer :

Replicate experiments : Ensure consistency in sample preparation (e.g., solvent, temperature) .

Comparative analysis : Overlay experimental NMR data with DFT-simulated spectra to identify artifacts (e.g., solvent peaks, dynamic effects) .

Crystallographic refinement : Re-examine X-ray data for disorder or twinning. Use software like Olex2 for model validation .

Collaborative validation : Share raw data with independent labs to rule out instrumentation bias .

Q. What experimental strategies optimize this compound's yield in synthetic pathways while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature). Apply response surface methodology (RSM) to identify optimal conditions .
  • In-situ monitoring : Employ techniques like LC-MS or ReactIR to track intermediate formation and adjust reaction parameters in real time .
  • Side-product analysis : Isolate byproducts via preparative HPLC and characterize structurally to identify competing pathways .
    • Example Table :
VariableRange TestedImpact on Yield
Temperature (°C)25–80Yield peaks at 60°C
Catalyst (mol%)5–20Optimal at 12%

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardize assays : Use established cell lines (e.g., NIH/3T3 for cytotoxicity) and reference compounds (e.g., doxorubicin) to calibrate results .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .
  • Mechanistic studies : Perform target-based assays (e.g., enzyme inhibition) to complement phenotypic data, reducing variability from cell-line-specific responses .

Methodological Guidelines

  • Feasibility : Ensure questions align with available instrumentation and computational resources (e.g., DFT requires access to Gaussian or ORCA) .
  • Data Validation : Use multiple orthogonal techniques (e.g., NMR + HRMS + X-ray) to confirm structural assignments .
  • Reproducibility : Document protocols in detail, including raw data deposition in repositories like Zenodo or ChemRxiv .

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